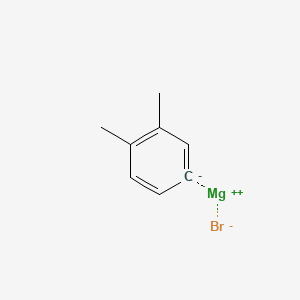
2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenylmagnesium bromide, 0.5M in 2-Methyltetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is a solution of 3,4-Dimethylphenylmagnesium bromide in 2-Methyltetrahydrofuran, which serves as a solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with inert gas purging systems
Solvent Recovery: Systems to recover and recycle the solvent
Purification: Techniques such as distillation to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution: Can replace halides in organic compounds
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones
Halides: Alkyl and aryl halides
Catalysts: Nickel, palladium, or copper catalysts for coupling reactions
Major Products
Alcohols: From reactions with carbonyl compounds
Hydrocarbons: From coupling reactions
Substituted Aromatics: From substitution reactions
Applications De Recherche Scientifique
3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent to form carbon-carbon bonds
Pharmaceuticals: In the synthesis of drug intermediates
Material Science: In the preparation of polymers and advanced materials
Biochemistry: For the modification of biomolecules
Mécanisme D'action
The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethylphenylmagnesium bromide
- 2,4-Dimethylphenylmagnesium bromide
- 2,5-Dimethylphenylmagnesium bromide
Uniqueness
3,4-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The position of the methyl groups can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C8H9BrMg |
|---|---|
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
magnesium;1,2-dimethylbenzene-5-ide;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MRUHVZDUDMOXJP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















